molecular formula C10H13N3O3 B2354928 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one CAS No. 1461726-82-8

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Cat. No. B2354928
CAS RN: 1461726-82-8
M. Wt: 223.232
InChI Key: LGJTWTMNNOATLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyridine . It is related to 1-Methyl-4-2-[4-(dimethylamino)phenyl]ethenylpyridinium p-Toluenesulfonate Derivatives . It is also related to 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate .


Synthesis Analysis

The compound can be synthesized via the metathesization of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of the 3,5-dicarboxybenzenesulfonic acid . The title compound is then recrystallized from methanol to get high purity .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using X-ray crystallography . The crystal structure is further stabilized by a π–π interaction between the pyridinium and benzene rings of the cations, with a centroid–centroid distance of 3.5492 (4) Å .


Chemical Reactions Analysis

The compound has been reported as an efficient THz-wave generator by difference frequency generation . Two derivatives of the compound, perdeuterated DAST (DAST-d26) and DASC with p-chlorobenzenesulfonate replacing the p-toluenesulfonate of DAST, were investigated as model compounds to analyze the THz-wave intensity variation of DAST as a function of frequency .

Scientific Research Applications

Nonlinear Optical Materials

The compound has been studied for its potential in nonlinear optical (NLO) applications due to its structural properties conducive to electron delocalization . These materials are crucial for developing devices that can manipulate light in advanced technologies, such as optical switching and frequency conversion.

Organic Electronics

In the realm of organic electronics , this compound’s derivatives have been explored for their electronic properties. They could be used in the fabrication of organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .

Fluorescent Probes

The molecular structure of this compound suggests it could serve as a fluorescent probe . Fluorescent probes are vital in biochemistry and molecular biology for imaging and studying biological systems in real-time .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential use in drug design. Their interaction with various biological targets can be studied to develop new medications .

Material Science

This compound is also relevant in material science , particularly in the synthesis of new materials with specific optical or electronic properties. Its derivatives have been used to create materials with desired characteristics for industrial applications .

Analytical Chemistry

Lastly, in analytical chemistry , this compound could be utilized in the development of new analytical methods. Its unique chemical structure may allow for the creation of sensors or indicators for chemical reactions and compositions .

Safety and Hazards

The safety data sheet for a related compound, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash off immediately with plenty of water for at least 15 minutes in case of skin contact .

properties

IUPAC Name

4-[(E)-2-(dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJTWTMNNOATLQ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one

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